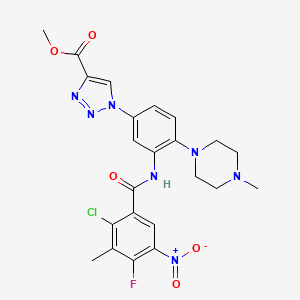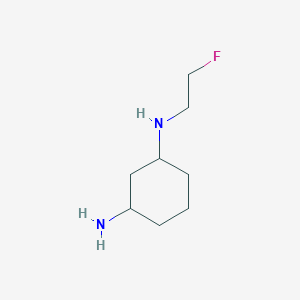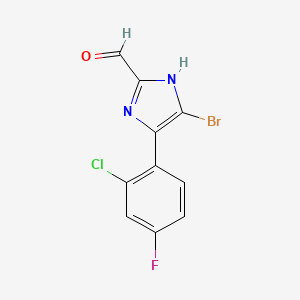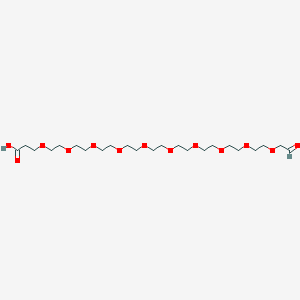
Ald-CH2-PEG10-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ald-CH2-PEG10-acid is a monodispersed linear polyethylene glycol (PEG) derivative that contains both aldehyde and acid functional groups. This compound is widely used in drug delivery systems due to its high purity and functional versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG10-acid typically involves the selection of appropriate polyethylene glycol (PEG) and aldehyde reagents. The PEG chain length is chosen based on the desired molecular weight and application. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality. The final product is purified through techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Ald-CH2-PEG10-acid undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of PEG10-dicarboxylic acid.
Reduction: Formation of PEG10-alcohol.
Substitution: Formation of PEG10-amine or PEG10-thiol derivatives.
Aplicaciones Científicas De Investigación
Ald-CH2-PEG10-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Ald-CH2-PEG10-acid involves its ability to form stable covalent bonds with various biomolecules. The aldehyde group reacts with primary amines to form Schiff bases, while the acid group can form ester or amide bonds. These interactions enhance the stability, solubility, and bioavailability of the conjugated molecules .
Comparación Con Compuestos Similares
Similar Compounds
Ald-CH2-PEG10-Boc: A PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Azido-PEG10-acid: A PEG derivative with an azide functional group used in click chemistry reactions.
Uniqueness
Ald-CH2-PEG10-acid is unique due to its dual functional groups (aldehyde and acid), which provide versatility in chemical modifications and conjugations. This makes it particularly valuable in drug delivery and bioconjugation applications .
Propiedades
Fórmula molecular |
C23H44O13 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H44O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h2H,1,3-22H2,(H,25,26) |
Clave InChI |
HYERRVXOWCDPJR-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
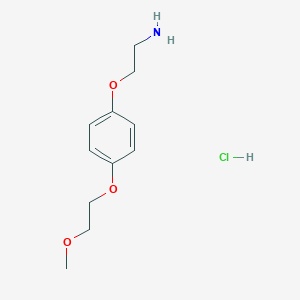
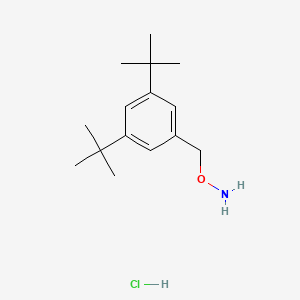
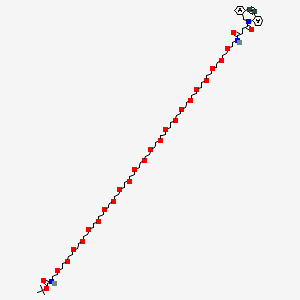
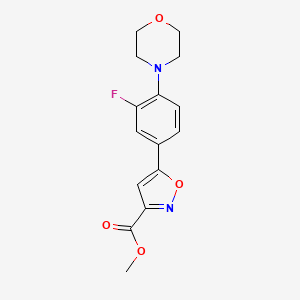

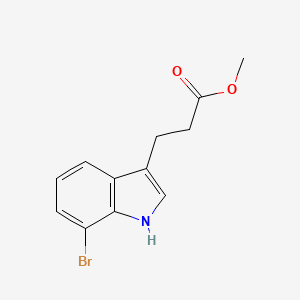
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)

